Protein Kinase C Peptide Substrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

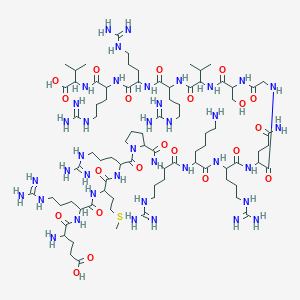

Protein Kinase C (PKC) is a family of serine/threonine kinases that play vital roles in controlling cell behavior . The PKC Peptide Substrate is targeted to a specific cellular compartment in a manner dependent on second messengers and on specific adapter proteins in response to extracellular signals that activate G-protein-coupled receptors, tyrosine kinase receptors, or tyrosine kinase-coupled receptors .

Synthesis Analysis

The synthesis of Protein Kinase C Peptide Substrate involves complex biochemical processes. Plasma protein kinase C (PKC)α has been identified as a biomarker for the diagnosis of cancers . The phosphorylation ratios for a PKCα-specific peptide substrate were analyzed by matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry .

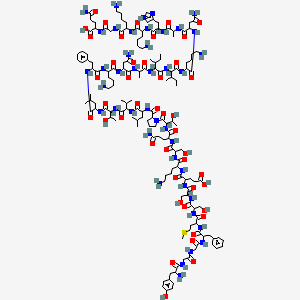

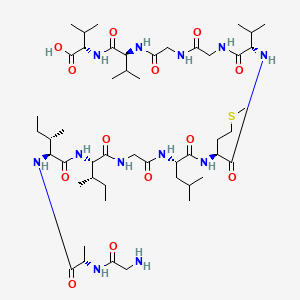

Molecular Structure Analysis

The molecular structure of Protein Kinase C Peptide Substrate is complex and involves various interactions with other molecules. The specificity of serine/threonine kinases is partly determined by interactions with a few residues near the phospho-acceptor residue, forming the so-called kinase-substrate motif .

Chemical Reactions Analysis

The chemical reactions involving Protein Kinase C Peptide Substrate are complex and involve multiple steps. A study has shown that a substrate-mediated selection can be applied to a peptidomimetic DNA-encoded chemical library for enrichment of molecules that can be phosphorylated by the protein tyrosine kinase .

Physical And Chemical Properties Analysis

The physical and chemical properties of Protein Kinase C Peptide Substrate are determined by its molecular structure and the environment in which it operates. The specificity of serine/threonine kinases is partly determined by interactions with a few residues near the phospho-acceptor residue .

Applications De Recherche Scientifique

Understanding PKC Isozyme-Specific Substrates

Protein kinase C (PKC) is a serine/threonine kinase with diverse roles in cellular signaling. PKC isozymes are critical for understanding intracellular signaling pathways. Designing PKC isozyme-specific peptide substrates is essential for characterizing these pathways. Computational prediction programs aid in designing these substrates, which are crucial for understanding the signaling pathways regulated by each PKC isozyme (Kang et al., 2012).

Substrate Recognition Mechanism

The substrate recognition mechanism of PKCs, particularly atypical PKCs, is integral to cellular functions like differentiation and survival. The structure of PKCι in complex with a peptide from Par-3 reveals insights into substrate recognition, providing a basis for understanding molecular mechanisms governing PKC's substrate interactions (Wang et al., 2012).

Structural Mechanisms and Kinase Activity

PKCα, part of the AGC kinase family, phosphorylates multiple peptide substrates. Investigating the conformational dynamics of the kinase–substrate interface is vital for understanding diverse binding affinities and kinase activities. This research helps elucidate the dynamic properties of kinase–substrate interactions (Lee et al., 2017).

Profiling PKC Sequence Specificity

High-throughput screening of peptide libraries profiles the sequence specificity of protein kinases like PKC. This method identifies permissive and nonpermissive residues in peptide substrates, contributing to our understanding of PKC's sequence specificity (Trinh et al., 2013).

PKB Activity Measurement in Cancer Cells

An optimized peptide substrate can measure protein kinase B (PKB) activity in single cells. This method has been applied to primary cells from human pancreatic adenocarcinomas, demonstrating differences in enzymatic behavior between tissue-cultured and primary cells (Proctor et al., 2014).

Novel JNK Inhibitory Peptide

Understanding protein kinases' roles in signaling and disease progression has led to the development of peptide inhibitors like the JNK inhibitory peptide PYC71N. This peptide inhibits JNK activity towards various substrates, highlighting the value of peptides in probing kinase-mediated substrate interactions (Ngoei et al., 2011).

Myristoylated Peptide and Neutrophil Regulation

The myristoylated alanine-rich C kinase substrate (MARCKS) plays a key role in cytokine secretion by neutrophils. A myristoylated N-terminal sequence (MANS) peptide effectively reduces cytokine mRNA and protein expression in LPS-activated canine neutrophils, suggesting therapeutic potential in inflammatory diseases (Li et al., 2013).

PKA Holoenzyme Activation by Substrates

In Saccharomyces cerevisiae, the specificity of protein kinase A (PKA) phosphorylation is determined by peptide target sequence recognition. This study explores substrate behavior and sequence determinants, contributing to our understanding of PKA specificity and holoenzyme activation (Galello et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of research on Protein Kinase C Peptide Substrate are promising. The potential role of PKCs as a target for therapeutic intervention in cancer is being explored from basic research and clinical trials . Furthermore, the development of non-natural protein kinase substrates offers an approach to protein substrate competitive inhibitors, a class of kinase inhibitors with promise for improved specificity .

Propriétés

IUPAC Name |

4-amino-5-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[[2-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(1-carboxy-2-methylpropyl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H155N39O21S/c1-42(2)60(74(140)118-50(21-12-35-105-81(95)96)69(135)113-47(18-9-32-102-78(89)90)66(132)114-51(22-13-36-106-82(97)98)71(137)121-61(43(3)4)76(142)143)120-72(138)55(41-123)109-58(125)40-108-63(129)52(26-27-57(86)124)115-67(133)48(19-10-33-103-79(91)92)112-64(130)45(16-6-7-30-84)111-68(134)49(20-11-34-104-80(93)94)117-73(139)56-24-15-38-122(56)75(141)54(23-14-37-107-83(99)100)119-70(136)53(29-39-144-5)116-65(131)46(17-8-31-101-77(87)88)110-62(128)44(85)25-28-59(126)127/h42-56,60-61,123H,6-41,84-85H2,1-5H3,(H2,86,124)(H,108,129)(H,109,125)(H,110,128)(H,111,134)(H,112,130)(H,113,135)(H,114,132)(H,115,133)(H,116,131)(H,117,139)(H,118,140)(H,119,136)(H,120,138)(H,121,137)(H,126,127)(H,142,143)(H4,87,88,101)(H4,89,90,102)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQBYTJEMHGNOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

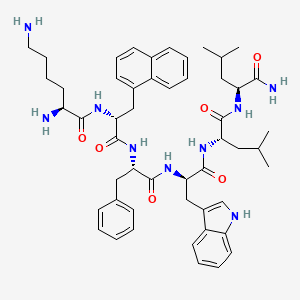

Molecular Formula |

C83H155N39O21S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2067.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protein Kinase C Peptide Substrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

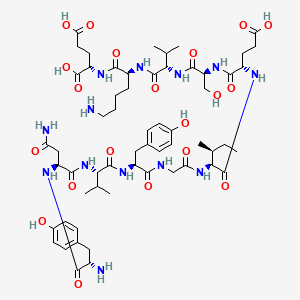

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)